4-Aminobutan-2-one

説明

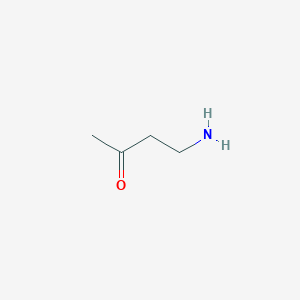

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-aminobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVYXKDAVYFUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574346 | |

| Record name | 4-Aminobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-04-7 | |

| Record name | 4-Aminobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 Aminobutan 2 One

Chemo-Synthetic Approaches to 4-Aminobutan-2-one

Traditional organic synthesis provides several pathways to produce this compound, often involving the manipulation of ketone precursors or the rearrangement of cyclic compounds.

A primary chemo-synthetic route to this compound involves the amination of a suitable ketone precursor. This can be achieved through various methods, including the reaction of a halo-ketone with an amine source. For instance, the synthesis can start from 4-halobutan-2-ones, where the halogen atom is displaced by an amino group.

Another approach is the condensation of a methyl ketone with sulfide, which facilitates the conversion of the carbonyl group to an aminoketone. biosynth.com The hydrochloride salt of this compound is a common form in which this compound is isolated and used as a reagent in further organic syntheses. biosynth.com

Table 1: Selected Chemo-Synthetic Precursors and Reagents

| Precursor/Reagent | Role in Synthesis |

|---|---|

| 4-Halobutan-2-one | Ketone precursor for amination |

| Methyl Ketone | Starting material for condensation reactions |

An interesting and less common method for synthesizing this compound is through the autocatalytic conversion of 1-Methyl-r-1,t-2-cyclopropanediamine. lookchem.com This reaction proceeds in aqueous buffer solutions at a pH range of 6.5-10. lookchem.com The mechanism involves the ring-opening of the cyclopropane (B1198618) ring, which is facilitated by the diamine structure itself, leading to the formation of the aminoketone. This method highlights a unique intramolecular rearrangement pathway to access the target compound.

While direct reductive amination of a dicarbonyl precursor to this compound is a plausible strategy, a more common approach involves the synthesis and subsequent manipulation of the corresponding amino alcohol, 4-amino-2-butanol. The synthesis of 4-amino-2-butanol often starts with the reduction of this compound. Reagents like sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation are employed for the selective reduction of the ketone functionality.

The resulting 4-amino-2-butanol can then be oxidized back to this compound if desired, although the amino alcohol itself is a valuable chiral building block. For instance, chloroperoxidase from Caldariomyces fumago can catalyze the oxidation of 4-amino-butan-2-ol to this compound. lookchem.com This chemoenzymatic step demonstrates the interplay between chemical and biological methods.

Autocatalytic Conversion from Cyclopropanediamine Derivatives

Biocatalytic and Chemoenzymatic Synthesis of this compound and its Precursors/Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes can be used to produce this compound or its precursors with high stereoselectivity under mild reaction conditions. researchgate.netresearchgate.net

In biological systems, the synthesis of amino ketones can occur through various enzymatic pathways. While direct biosynthetic pathways to this compound are not extensively documented, analogous reactions provide insight into potential routes. For example, enzymes can catalyze the formation of amino ketones from precursors like 3-oxobutyraldehyde or 2-amino-4-ketopentanoate (AKP). These pathways often involve transaminases or other aminotransfer-catalyzing enzymes.

A notable chemoenzymatic approach involves the use of chloroperoxidase to oxidize 4-amino-butan-2-ol, yielding this compound. lookchem.com This reaction proceeds in an aqueous acetate (B1210297) buffer at a pH of 5.0. lookchem.com

Amine dehydrogenases (AmDHs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from ketones. researchgate.netfrontiersin.org While direct application to this compound synthesis is an area of ongoing research, their use in producing structurally related chiral amino alcohols is well-established. For example, wild-type AmDHs have been shown to be effective in the synthesis of (S)-3-aminobutan-1-ol with high enantiomeric excess. frontiersin.org

The general mechanism involves the reductive amination of a ketone, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. This highlights the potential for developing an AmDH-based process for the enantioselective synthesis of this compound from a suitable diketone precursor.

Table 2: Enzymes in the Synthesis of this compound and Related Compounds

| Enzyme | Application |

|---|---|

| Chloroperoxidase | Oxidation of 4-amino-butan-2-ol to this compound. lookchem.com |

| Amine Dehydrogenase (AmDH) | Synthesis of chiral amino alcohols like (S)-3-aminobutan-1-ol. frontiersin.org |

Stereoselective Synthesis Methodologies for Chiral Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for their application as chiral building blocks in the pharmaceutical industry. Methodologies for achieving stereoselectivity can be broadly categorized into biocatalytic routes, asymmetric reductions, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and environmentally friendly tool for producing enantiopure amines and amino alcohols. Enzymes such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) are particularly effective. whiterose.ac.ukmdpi.com These enzymes can catalyze the asymmetric synthesis from prochiral ketones or the kinetic resolution of racemic amines. mdpi.com

Amine Dehydrogenases (AmDHs): Native AmDHs have demonstrated high efficiency in the synthesis of small chiral amines and amino alcohols. whiterose.ac.uk For instance, research into a panel of native AmDHs (CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2) has shown their potential for synthesizing short-chain 2-aminoalkanes from corresponding ketones. whiterose.ac.uk In reactions involving substrates structurally similar to this compound derivatives, such as 3-hydroxybutan-2-one, excellent enantiomeric excesses (ee) have been achieved. Specifically, the synthesis of (3S)-3-aminobutan-2-ol reached ee values of 98.8% to 99.4% with CfusAmDH, MsmeAmDH, and MATOUAmDH2. whiterose.ac.uk This high degree of stereoselectivity suggests that N-protected this compound would be a suitable substrate for analogous enzymatic reductive amination to produce chiral (S)-4-aminobutan-2-amine derivatives.

The table below summarizes the performance of various native AmDHs on ketone substrates analogous to this compound, highlighting their potential for stereoselective synthesis.

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | >99 | 92.6 |

| MsmeAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | >99 | 98.1 |

| MsmeAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 97.1 | 99.4 |

| CfusAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 93.8 | 98.8 |

| MATOUAmDH2 | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 92.2 | 99.4 |

Data derived from studies on analogous small alkyl ketones and amino alcohols. whiterose.ac.uk

ω-Transaminases (ω-TAs): Omega-transaminases are widely used for the synthesis of chiral amines via asymmetric synthesis from prochiral ketones. mdpi.com These enzymes facilitate the transfer of an amino group from a donor molecule to a ketone substrate. The process is highly enantioselective, and various ω-TAs have been identified and engineered to accept a broad range of substrates, including those with steric bulk. mdpi.com The kinetic resolution of racemic amines is another common application. mdpi.com

Asymmetric Reduction of Ketone Precursors

The stereoselective reduction of the ketone moiety in an N-protected this compound is a direct route to chiral 4-aminobutan-2-ol (B1584018) derivatives. These methods often employ chiral catalysts or reagents to control the facial selectivity of the hydride attack on the carbonyl group.

Catalytic Asymmetric Reduction: Methods such as the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, are effective for the asymmetric reduction of ketones. This approach can yield high enantioselectivity under mild conditions.

Enzymatic Reduction: Besides transaminases, other enzymes like carbonyl reductases can be used for the stereoselective reduction of β-amino ketones. For example, carbonyl reductases sourced from microorganisms such as Lactobacillus fermentum have been reported to achieve high enantioselectivity (>95% ee) in the reduction of amino ketones to their corresponding chiral amino alcohols.

Chiral Auxiliary-Mediated Synthesis

This strategy involves covalently attaching a chiral auxiliary to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction and is removed afterward.

One established method involves the alkylation of chiral nickel (II) complexes derived from a Schiff base of glycine (B1666218) and a chiral auxiliary. mdpi.com This technique allows for the asymmetric synthesis of α-amino acids and could be adapted for the synthesis of chiral γ-amino ketones through the appropriate choice of alkylating agents. The chiral auxiliary is typically recyclable, making the process economically viable for larger-scale preparations. mdpi.com

Another approach utilizes chiral oxazolidinones as auxiliaries. rsc.org Enolates derived from N-acyl oxazolidinones can undergo diastereoselective alkylation. The subsequent hydrolysis of the oxazolidinone auxiliary yields the chiral product. rsc.org

Resolution of Racemic Mixtures

Resolution techniques are employed to separate enantiomers from a racemic mixture. This is often a practical alternative to asymmetric synthesis, especially from an industrial perspective. google.com

Diastereomeric Salt Formation: A common method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. google.com These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. One such resolving agent is N-tosyl-leucine, which can be used to resolve racemic 1-aminobutan-2-ol. google.com The less soluble diastereomeric salt precipitates from the solution, and after separation, the pure enantiomer can be recovered by treatment with a base. google.com

| Resolving Agent | Target Compound | Method | Principle |

| (R)- or (S)-N-Tosyl-leucine | 1-Aminobutan-2-ol | Diastereomeric Salt Formation | Forms diastereomeric salts with different solubilities, allowing separation via crystallization. google.com |

Reaction Mechanisms and Chemical Transformations of 4 Aminobutan 2 One

Mechanistic Investigations of Reaction Pathways

The conversion of certain cyclic diamines into 4-aminobutan-2-one can proceed through an autocatalytic pathway. Research has shown that the conversion of 1-methyl-r-1,t-2-cyclopropanediamine into this compound in aqueous buffer solutions (pH 6.5–10) is an autocatalytic process. acs.orgacs.org This reaction sequence is subject to general acid/base catalysis and is also catalyzed by ketones such as acetone (B3395972) and butanone. acs.orgresearchgate.net The process is believed to involve azomethine ylides as intermediates. acs.orglookchem.com The reaction is notable because the product, this compound, is one of the few stable products arising from the reactions of these cyclopropanediamines. acs.org

The kinetics of this conversion have been monitored by proton spectroscopy, providing a detailed mechanistic picture of the reaction. acs.org The study of the pKa values of related 1,2-cyclopropanediammonium dibromides and the equilibrium constant of their monoprotonated forms has provided a thermodynamic background for understanding these autocatalytic reactions. acs.orgacs.orgresearchgate.net

Deamination, the removal of an amino group, is a key transformation of this compound. wikipedia.org In biological systems, this can occur through the action of enzymes. For instance, this compound can be deaminated to butenone. google.com This transformation can be catalyzed by a this compound deaminase or a this compound ammonia-lyase. google.comgoogle.com This enzymatic deamination is a critical step in engineered metabolic pathways for the production of chemicals like methyl ethyl ketone (MEK) and 1,3-butanediol (B41344). google.comgoogle.com

The deamination of this compound is conceptually similar to the deamination of aspartate to fumarate (B1241708) by aspartase. google.com In synthetic chemistry, samarium diiodide-promoted reductive deamination has been applied to derivatives of 3-oxopyrrolidines to produce 4,4-disubstituted this compound derivatives. clockss.org This reaction demonstrates a regioselective carbon-nitrogen bond cleavage. clockss.org

Transamination is a crucial reaction involving the transfer of an amino group from an amino compound to a keto acid, a process catalyzed by aminotransferases (also known as transaminases). rnlkwc.ac.inwikipedia.org this compound can undergo transamination to form 3-oxobutanal. google.com This reaction is a key step in certain biosynthetic pathways. google.com

Aminotransferases that can potentially catalyze this transformation have broad substrate specificities. google.comnih.gov Examples of such enzymes include:

Beta-alanine/alpha-ketoglutarate aminotransferase

GABA aminotransferase

3-amino-2-methylpropionate transaminase

Lysine-6-aminotransferase

2,4-diaminobutanoate transaminase

Putrescine aminotransferase

Diamine aminotransferase

These enzymes typically require pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a coenzyme to facilitate the transfer of the amino group. rnlkwc.ac.inwikipedia.orglibretexts.org The mechanism involves the transfer of the amino group from the substrate to PLP, forming pyridoxamine (B1203002) phosphate (PMP) and releasing the keto acid product. The amino group from PMP is then transferred to an acceptor keto acid, regenerating the PLP-enzyme complex. wikipedia.orglibretexts.org

The following table summarizes the enzymes involved in the transamination of this compound and their respective products.

| Enzyme | Substrate | Product | Reference |

| Aminotransferase | This compound | 3-Oxobutanal | google.com |

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ketone group, allows it to participate in a variety of nucleophilic and condensation reactions. biosynth.combiosynth.com The amino group can act as a nucleophile, reacting with electrophiles. smolecule.com For instance, it can react with carbonyl compounds to form imines or related derivatives. smolecule.com

The ketone moiety can undergo nucleophilic attack. The hydrochloride salt of this compound is used as a reagent in organic synthesis where it can act as an electrophile to form β-unsaturated sulfides and sulfones. biosynth.com It can also undergo condensation reactions. For example, it can be synthesized through the condensation of a methyl ketone and a sulfide. biosynth.com

Transamination Reactions and Aminotransferases

Derivatization Strategies for Functionalization and Research Applications

The reactivity of the amino and ketone groups in this compound makes it a valuable scaffold for derivatization. These strategies are employed to functionalize the molecule for various research applications, including the synthesis of bioactive compounds and the development of chemical probes.

Derivatization of the amino group is a common strategy. It can undergo nucleophilic substitution reactions to introduce a wide range of substituents. For example, it can be acylated or alkylated to produce amides or substituted amines, respectively. nih.gov The synthesis of (3-Oxo-butyl)-carbamic acid tert-butyl ester is a downstream product of this compound, illustrating a derivatization of the amino group. lookchem.com

The ketone functionality also provides a handle for derivatization. It can be reduced to a secondary alcohol, which can then be further functionalized. clockss.org

The following table provides examples of derivatization reactions of this compound.

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Acylation | Acid chloride/anhydride | N-acyl-4-aminobutan-2-one | nih.gov |

| Reductive Amination | Aldehyde/ketone, reducing agent | N-alkyl-4-aminobutan-2-one | nih.gov |

| Sulfonylation | Sulfonyl chloride | N-sulfonyl-4-aminobutan-2-one | nih.gov |

| Reduction of Ketone | Reducing agent (e.g., NaBH4) | 4-Aminobutan-2-ol (B1584018) | clockss.org |

These derivatization strategies allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships and the development of new molecules with desired properties. nih.gov

Biological and Biochemical Significance of 4 Aminobutan 2 One

Role in Metabolic and Biosynthetic Pathways

The significance of 4-aminobutan-2-one is rooted in its function as a transient intermediate in synthetic metabolic routes designed for green chemistry applications. It connects central metabolic precursors to desired end-products that are not naturally synthesized by common industrial microorganisms like E. coli.

Involvement in Methyl Ethyl Ketone (MEK) and 1,3-Butanediol (B41344) (1,3-BDO) Biosynthesis

Engineered metabolic pathways have been successfully designed to produce methyl ethyl ketone (MEK) and 1,3-butanediol (1,3-BDO) using this compound as a key intermediate. In patented MEK biosynthesis routes, central metabolites are converted to this compound, which is then subjected to deamination to produce butenone. This butenone is subsequently reduced to form the final MEK product. google.com

Similarly, pathways for producing 1,3-BDO have been constructed where this compound is a central precursor. google.com In these engineered routes, a starting metabolite is converted to this compound, which is then enzymatically transformed through steps such as deamination or transamination, followed by reductions, to yield 1,3-BDO. google.comgoogle.comgoogle.com The inclusion of this compound is a strategic step that enables the assembly of the target C4 chemical backbone.

Precursor Roles in Related Metabolic Cycles

This compound serves as a crucial bridge, linking precursors from different metabolic pools to the production of C4 chemicals. Its formation in these synthetic pathways showcases the integration of amino acid metabolism with pathways geared towards industrial chemical synthesis.

One such pathway begins with the amino acid alanine (B10760859) and the central metabolite acetyl-CoA, which are enzymatically combined to form 2-amino-4-ketopentanoate (AKP). google.comgoogleapis.com This AKP molecule is then targeted by a specific decarboxylase enzyme that removes a carboxyl group to produce this compound. google.comgoogle.com In an alternative route, this compound is synthesized from 3-oxobutyraldehyde, a derivative of acetoacetyl-CoA, through the action of an aminotransferase. google.com These examples highlight its role as a specifically designed precursor in synthetic biology.

Enzymatic Transformations Catalyzed by Specific Biocatalysts (e.g., Aminotransferases, Decarboxylases, Deaminases)

The synthesis and consumption of this compound within these engineered pathways are dependent on the introduction and action of specific biocatalysts. These enzymes are often sourced from various organisms and expressed in a production host to carry out the desired chemical transformations.

Key enzyme classes involved include:

Decarboxylases : An AKP decarboxylase (e.g., diaminopimelate decarboxylase, EC 4.1.1.20) is employed to convert 2-amino-4-ketopentanoate into this compound. google.com

Aminotransferases : These enzymes catalyze the transfer of an amino group. They are utilized to produce this compound from 3-oxobutyraldehyde or to convert this compound into 3-oxobutyraldehyde as part of a 1,3-BDO pathway. google.comgoogle.comgoogle.com

Deaminases and Ammonia-Lyases : The removal of the amino group from this compound is a critical step. This is accomplished by enzymes such as this compound deaminase or this compound ammonia-lyase, both of which can convert the molecule to butenone. google.comgoogle.com

Oxidoreductases (Deaminating) : In some pathway variations, a deaminating oxidoreductase is used to convert this compound to 3-oxobutyraldehyde. google.comgoogle.com

The following data table outlines the enzymatic reactions involving this compound.

| Enzyme Class | Enzyme Function | EC Number | Precursor | Product | Pathway |

|---|---|---|---|---|---|

| Decarboxylase | AKP decarboxylase | 4.1.1.20 | 2-Amino-4-ketopentanoate (AKP) | This compound | MEK, 1,3-BDO |

| Aminotransferase | 3-oxobutyraldehyde aminotransferase | Not Assigned | 3-Oxobutyraldehyde | This compound | MEK |

| Aminotransferase | This compound aminotransferase | Not Assigned | This compound | 3-Oxobutyraldehyde | 1,3-BDO |

| Deaminase | This compound deaminase | Not Assigned | This compound | Butenone | MEK |

| Ammonia-Lyase | This compound ammonia-lyase | Not Assigned | This compound | Butenone | 1,3-BDO |

| Oxidoreductase (deaminating) | This compound oxidoreductase | Not Assigned | This compound | 3-Oxobutyraldehyde | 1,3-BDO |

Biological Interaction Studies

The biological interactions of this compound are defined by its function as a substrate within the confines of engineered enzymatic reactions. These interactions are central to the operation of the synthetic pathways it is a part of.

Enzyme-Ligand Interactions

The most prominent biological interaction involving this compound is its role as a ligand that specifically binds to the active sites of enzymes designed to transform it. It functions as a substrate for various enzymes, including deaminases, aminotransferases, and decarboxylases, that are part of the MEK and 1,3-BDO biosynthetic pathways. google.comgoogle.com

For instance, the transformation of this compound into butenone requires specific recognition and binding by a this compound deaminase. google.com This interaction ensures the correct chemical conversion occurs. Likewise, the synthesis of this compound from 2-amino-4-ketopentanoate is mediated by the specific binding of the precursor to an AKP decarboxylase. google.com While these enzyme-ligand interactions are functionally confirmed by the successful production of the end-products, detailed structural or kinetic characterizations of these specific interactions are not widely available in peer-reviewed literature.

Modulation of Biochemical Pathways

The introduction of metabolic pathways that produce and consume this compound is a prime example of targeted biochemical modulation. By expressing the necessary exogenous enzymes in a host organism, metabolic engineers can redirect the flow of carbon from the organism's central metabolism toward the production of specific, high-value chemicals. google.comgoogle.com

This modulation effectively creates a new metabolic route that channels precursors through the this compound intermediate. For example, in an engineered E. coli strain producing MEK, cellular resources that would normally be used for processes like the TCA cycle are instead funneled through the synthetic pathway involving this compound. google.com The successful synthesis of MEK or 1,3-BDO by these modified organisms provides definitive proof that the introduction of the this compound sub-pathway successfully modulates the native metabolism to achieve a desired industrial outcome. google.comgoogle.com

In vivo Metabolic Fate and Biotransformation Research

The in vivo metabolic fate and biotransformation of this compound in mammalian systems have not been extensively detailed in publicly available scientific literature. However, based on general principles of xenobiotic metabolism and enzymatic pathways described in microbial systems, several potential biotransformation routes can be inferred. The primary objective of metabolic processes is to convert foreign compounds into more water-soluble derivatives to facilitate their excretion from the body. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Reactions: Functionalization

For this compound, Phase I reactions would likely involve reduction of the ketone group and modifications of the primary amino group through deamination or transamination.

Reduction of the Ketone Group: The ketone functional group at the C2 position is a likely target for reductive enzymes. In a manner analogous to the metabolism of other ketones, this compound can be reduced to its corresponding secondary alcohol, 4-aminobutan-2-ol (B1584018). This reaction is typically catalyzed by aldo-keto reductases or other carbonyl-reducing enzymes that utilize NADPH as a cofactor. The resulting amino alcohol is more polar than the parent compound.

Deamination and Transamination: The primary amino group is susceptible to removal through several enzymatic pathways.

Oxidative Deamination: Monoamine oxidases (MAO) and other amine oxidases are known to catalyze the deamination of primary amines, which would convert the amino group into a ketone. nih.gov This would lead to the formation of 2,4-butanedione.

Transamination: Aminotransferases, also known as transaminases, could catalyze the transfer of the amino group from this compound to an α-keto acid (e.g., α-ketoglutarate), resulting in the formation of 3-oxobutyraldehyde and an amino acid (e.g., glutamate). google.comgoogle.comgoogle.com This pathway is frequently mentioned in microbial biosynthesis contexts. google.comgoogle.comgoogle.com

Deaminase Activity: Specific deaminases, such as this compound deaminase, have been identified in microbial organisms, which would convert the compound to butenone. google.com

Phase II Reactions: Conjugation

Following Phase I functionalization, the resulting metabolites, as well as the parent compound itself, can undergo Phase II conjugation reactions. These reactions further increase water solubility and prepare the compounds for elimination. Potential conjugation pathways for this compound and its metabolites include:

Acetylation: The primary amino group of this compound or its metabolite 4-aminobutan-2-ol could be acetylated by N-acetyltransferases (NATs) to form an N-acetylated conjugate.

Glucuronidation and Sulfation: The hydroxyl group of the metabolite 4-aminobutan-2-ol could be conjugated with glucuronic acid (via UDP-glucuronosyltransferases) or with a sulfonate group (via sulfotransferases) to form highly water-soluble glucuronide or sulfate (B86663) conjugates, respectively.

Detailed Research Findings

Direct and detailed in vivo studies on the metabolic fate of this compound in mammals are scarce. Much of the understanding of its biotransformation is derived from patent literature concerning microbial biosynthesis pathways designed for the production of other chemicals, such as 1,3-butanediol. google.comgoogle.com These documents describe the utility of enzymes like this compound aminotransferase and this compound deaminase in engineered microorganisms. google.comgoogle.comgoogle.com For instance, the conversion of this compound to 3-oxobutyraldehyde via transamination or deamination is a described step in some biosynthetic routes. google.comgoogle.com

The synthesis of 4-aminobutan-2-ol often involves the chemical reduction of this compound, highlighting the chemical feasibility of this conversion, which is a common metabolic pathway for ketones in biological systems. Research on the biotransformation of a recent polyketide-based platform for producing various chemicals has also demonstrated the enzymatic production of 4-aminobutan-2-ol through transamination. biorxiv.org

The table below summarizes the potential metabolic pathways for this compound based on these inferred reactions.

Interactive Data Table: Potential Metabolic Pathways of this compound

| Reaction Type | Substrate | Enzyme Class (Postulated) | Product | Metabolic Phase |

| Reduction | This compound | Aldo-keto reductase / Carbonyl reductase | 4-Aminobutan-2-ol | Phase I |

| Transamination | This compound | This compound aminotransferase | 3-Oxobutyraldehyde | Phase I |

| Deamination | This compound | This compound deaminase / Amine oxidase | Butenone / 2,4-Butanedione | Phase I |

| Acetylation | This compound | N-acetyltransferase (NAT) | N-acetyl-4-aminobutan-2-one | Phase II |

| Acetylation | 4-Aminobutan-2-ol | N-acetyltransferase (NAT) | N-acetyl-4-aminobutan-2-ol | Phase II |

| Glucuronidation | 4-Aminobutan-2-ol | UDP-glucuronosyltransferase (UGT) | 4-Aminobutan-2-ol glucuronide | Phase II |

| Sulfation | 4-Aminobutan-2-ol | Sulfotransferase (SULT) | 4-Aminobutan-2-ol sulfate | Phase II |

Advanced Analytical and Spectroscopic Characterization of 4 Aminobutan 2 One

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of 4-aminobutan-2-one and its derivatives. It provides highly accurate mass measurements, which allow for the determination of elemental compositions and the identification of unknown metabolites.

In studies involving derivatives of this compound, such as 4-(phenylamino)butan-2-one, HRMS with electrospray ionization (ESI) has been used to confirm the molecular formula. For instance, the calculated m/z for the [M+H]+ ion of C10H14NO is 164.1070, with an observed value of 164.1068, confirming the compound's identity. rsc.orgrsc.org Similarly, for other N-substituted derivatives, HRMS provides exact mass data that validates their structures. rsc.org For example, the sodium adduct [M+Na]+ of 4-((4-nitrophenyl)amino)butan-2-one was calculated as C10H12N2NaO3 with m/z 231.0740 and found to be 231.0744. rsc.org

HRMS is also critical in identifying metabolites in biological systems. Techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) can be used to analyze samples from in vitro metabolism studies, such as those using human hepatocytes. researchgate.net This approach allows for the detection and structural confirmation of phase I and phase II metabolites by analyzing their accurate masses and fragmentation patterns. researchgate.net While specific metabolite identification for this compound is not detailed in the provided results, the methodology is well-established for similar small molecules. researchgate.net

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size in the gas phase, can further aid in identification. For the [M+H]+ adduct of this compound, the predicted CCS is 116.3 Ų. uni.lu

Table 1: HRMS Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 4-(Phenylamino)butan-2-one | [M+H]+ | 164.1070 | 164.1068 | rsc.org |

| 4-((4-Nitrophenyl)amino)butan-2-one | [M+Na]+ | 231.0740 | 231.0744 | rsc.org |

| 4-((4-(Trifluoromethyl)phenyl)amino)butan-2-one | [M+H]+ | 232.0944 | 232.0945 | rsc.org |

| 4-((4-Bromophenyl)amino)butan-2-one | [M+Na]+ | 263.9994 | 263.9996 | rsc.org |

Nuclear Magnetic Resonance Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure, conformation, and stereochemistry of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

For various N-aryl derivatives of this compound, ¹H NMR spectra, typically recorded in deuterated chloroform (B151607) (CDCl3), show characteristic signals. rsc.orgrsc.orgrsc.org The methyl protons of the acetyl group (C1) typically appear as a singlet around δ 2.1-2.2 ppm. rsc.orgrsc.orgrsc.org The methylene (B1212753) protons adjacent to the carbonyl group (C3) and the amino group (C4) appear as triplets, with coupling constants (J) around 6 Hz, indicating coupling with each other. rsc.orgrsc.orgrsc.org

¹³C NMR spectroscopy further confirms the carbon skeleton. The carbonyl carbon (C2) resonates at a characteristic downfield shift of approximately δ 207-208 ppm. rsc.orgrsc.orgrsc.org The methyl carbon (C1) appears around δ 30 ppm, while the methylene carbons (C3 and C4) are found at approximately δ 42-45 ppm and δ 37-38 ppm, respectively, depending on the substituent on the nitrogen atom. rsc.orgrsc.orgrsc.org

NMR is also crucial for stereochemical analysis, particularly for chiral derivatives. While this compound itself is achiral, its derivatives can be chiral. In such cases, advanced NMR techniques like COSY and HSQC can help determine the stereochemistry. For carbamates, for instance, NMR has been used to study rotation-inversion dynamics, which can lead to the observation of multiple sets of signals for certain groups due to the presence of E- and Z-rotamers. nsf.gov

Table 2: Representative ¹H and ¹³C NMR Data for 4-(Phenylamino)butan-2-one in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| C1-H₃ | 2.16 (s, 3H) | 30.3 | rsc.orgrsc.org |

| C2 | - | 208.0 | rsc.orgrsc.org |

| C3-H₂ | 2.74 (t, J = 6.2 Hz, 2H) | 42.6 | rsc.orgrsc.org |

| C4-H₂ | 3.42 (t, J = 6.1 Hz, 2H) | 38.4 | rsc.orgrsc.org |

| N-H | 4.01 (s, 1H) | - | rsc.org |

| Phenyl C-H | 6.61-7.17 (m, 5H) | 113.1, 117.7, 129.3 | rsc.orgrsc.org |

Chromatographic Techniques Coupled with Spectrometry (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

The analysis of this compound in complex mixtures, such as biological fluids or environmental samples, necessitates the coupling of chromatographic separation with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the premier techniques for this purpose, offering high sensitivity and selectivity. researchgate.netosti.gov

GC-MS is suitable for the analysis of volatile and thermally stable compounds. osti.gov While there is no direct mention of GC-MS analysis of this compound in the provided results, the analysis of its related compound, (R)-3-aminobutan-1-ol, has been successfully performed using GC-MS, indicating the feasibility of this technique. vcu.edu Derivatization is a common strategy in GC-MS to improve the chromatographic properties and mass spectral characteristics of analytes. osti.gov

LC-MS/MS is a powerful and versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. nih.govdoi.orgmdpi.com It is particularly well-suited for the analysis of complex biological matrices. researchgate.netresearchgate.net The use of LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been reported for the analysis of related diamine compounds, where it was used to determine the precursor and product ions for quantification and structural confirmation. doi.org This methodology is directly applicable to the analysis of this compound and its metabolites. LC-HRMS, which combines liquid chromatography with high-resolution mass spectrometry, is increasingly used for the identification of unknown compounds and metabolites in complex samples. researchgate.net

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group and Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their interactions with the surrounding environment.

FTIR spectroscopy is routinely used to confirm the presence of key functional groups in this compound and its derivatives. The characteristic vibrational frequencies can be assigned to specific bonds. For N-substituted derivatives of this compound, the carbonyl (C=O) stretching vibration is typically observed in the range of 1708-1717 cm⁻¹. rsc.org The N-H stretching vibration of the secondary amine appears around 3373-3402 cm⁻¹. rsc.org Other characteristic peaks include those for C-H stretching and bending vibrations.

Raman spectroscopy is a complementary technique to FTIR. While no specific Raman data for this compound was found, it is available for the related compound 4-amino-2-butanol. spectrabase.com This suggests that Raman spectroscopy could be a useful tool for studying the vibrational modes of this compound, particularly in aqueous solutions where FTIR can be limited by water absorption.

Table 3: Characteristic FTIR Vibrational Frequencies for N-Aryl Derivatives of this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | 3373 - 3402 | rsc.org |

| C-H (aliphatic) | Stretch | 2900 - 2926 | rsc.org |

| C=O | Stretch | 1708 - 1717 | rsc.org |

Computational Chemistry and Theoretical Studies of 4 Aminobutan 2 One

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. researchgate.net By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), key insights into the molecular orbitals and electron density distribution of 4-Aminobutan-2-one can be obtained. dntb.gov.ua

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, reflecting its electron-donating nature and its role as a nucleophilic center. Conversely, the LUMO is anticipated to be centered around the carbonyl group (C=O), which acts as the primary electrophilic site. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis further refines this picture by describing the charge distribution and interactions between orbitals. For this compound, NBO analysis would likely confirm the significant negative charge on the oxygen and nitrogen atoms and a positive charge on the carbonyl carbon, highlighting the molecule's polar nature and the sites susceptible to nucleophilic or electrophilic attack.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energies derived from DFT calculations, a suite of quantum chemical parameters can be calculated to describe the global reactivity of this compound. These descriptors provide a quantitative measure of the molecule's behavior in chemical reactions. tandfonline.com

| Parameter | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; related to the electron-donating ability of the amino group. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; related to the electron-accepting ability of the carbonyl group. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's capacity to act as an electrophile. |

This table presents conceptually derived parameters for this compound based on established theoretical principles.

These parameters are invaluable for predicting how this compound might behave in various chemical environments, for instance, as a corrosion inhibitor or as a reactant in organic synthesis. tandfonline.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chain in this compound means it can adopt multiple conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements of the molecule. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. ucl.ac.uk For this compound, the key dihedral angles to consider would be around the C2-C3 and C3-C4 bonds. It is expected that the lowest energy conformer would minimize steric hindrance between the methyl and amino groups.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. ucl.ac.uk By simulating the motion of the atoms over time, MD can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the transitions between them. Such simulations for this compound would likely show that the molecule is highly flexible, with rapid interconversion between several low-energy states.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. lookchem.com This method is crucial in drug discovery for identifying potential drug candidates. In a hypothetical docking study, this compound could be evaluated as a ligand for a specific protein target. The process involves placing the ligand in the binding site of the protein and scoring the different poses based on their binding affinity.

A study on butanone derivatives targeting prostate cancer provides a framework for how such an investigation would be conducted. dntb.gov.ua For this compound, the amino and carbonyl groups would be key to forming hydrogen bonds with amino acid residues in the protein's active site. The binding affinity, typically expressed in kcal/mol, would quantify the strength of this interaction.

| Protein Target | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Monoamine Oxidase B | -5.8 | Tyr398, Tyr435 (π-π stacking with the alkyl chain), Gln206 (H-bond with NH₂) |

| GABA-A Receptor | -6.2 | Arg120 (H-bond with C=O), Phe200 (hydrophobic interaction) |

This table provides hypothetical molecular docking results for illustrative purposes, as specific studies on this compound are not available.

The results of molecular docking would provide valuable hypotheses about the potential biological activity of this compound and guide further experimental validation. dntb.gov.ua

Applications of 4 Aminobutan 2 One in Specialized Chemical Research

Role as a Synthetic Intermediate in Medicinal Chemistry and Drug Discovery

4-Aminobutan-2-one serves as a crucial intermediate in the synthesis of pharmaceutical compounds and in the broader field of drug discovery. Its bifunctional nature allows for a variety of chemical transformations, making it a key component in the construction of more complex drug candidates. For instance, it is used in the synthesis of nitrogen-containing compounds which are prevalent in many therapeutic agents. chembk.com The ketone and amine groups can be selectively modified to introduce different functionalities, thereby enabling the generation of diverse molecular libraries for screening and lead optimization in drug development.

Derivatives of this compound have been investigated for a range of pharmacological activities. For example, certain derivatives are explored for their potential as neurological therapeutics and antimicrobial agents. vulcanchem.com The structural framework provided by this compound can be elaborated to create compounds with specific biological targets. One area of interest is the synthesis of compounds that interact with neurotransmitter systems, where the amino group can be a key pharmacophoric feature.

The hydrochloride salt of this compound is also utilized as a reagent in organic synthesis, for instance, in the formation of β-unsaturated sulfides and sulfones. biosynth.com This reactivity further expands its utility in creating diverse chemical entities for medicinal chemistry research.

Table 1: Examples of this compound Derivatives and Their Potential Applications

| Derivative | Potential Application | Reference |

|---|---|---|

| 4-(1-Aminobutan-2-yl)azepan-4-ol | Neurological therapeutics, antimicrobial agents | vulcanchem.com |

| 4-[Methyl(propan-2-yl)amino]butan-2-one | Antidepressant, enzyme inhibition | |

| 4-[(1-Methoxypropan-2-yl)amino]butan-2-ol | Enzyme interaction studies, precursor for drug development | smolecule.com |

| tert-Butyl (4-aminobutan-2-yl)carbamate | Intermediate in pharmaceutical development | evitachem.com |

Utilization as a Chiral Building Block in Asymmetric Synthesis

The related compound, 4-aminobutan-2-ol (B1584018), which can be synthesized from this compound via reduction, is a valuable chiral building block in asymmetric synthesis. The presence of a chiral center allows for the creation of enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals where a specific stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.

The use of chiral building blocks like the derivatives of this compound is essential for constructing complex molecules with defined three-dimensional structures. For instance, (S)-4-aminobutan-2-ol is used in asymmetric synthesis to produce compounds with specific stereochemical configurations. This control over stereochemistry is paramount in medicinal chemistry and the synthesis of bioactive molecules.

Biocatalytic methods have also been employed to produce chiral amines and amino alcohols from ketone precursors. Amine dehydrogenases (AmDHs) have been used for the synthesis of small chiral amino alcohols, demonstrating the potential for enzymatic routes to access these valuable building blocks. whiterose.ac.uk

Building Block in the Synthesis of Bioactive Molecules and Complex Organic Structures

This compound and its derivatives are fundamental building blocks for the synthesis of a variety of bioactive molecules and complex organic structures. Its utility extends to the creation of compounds with potential applications in treating neurological disorders. smolecule.com

The versatility of this compound allows it to be incorporated into larger, more complex molecular frameworks. For example, it can be used to synthesize purine (B94841) derivatives, which are of significant interest in biochemistry and pharmacology due to their roles in nucleic acids and as potential therapeutic agents. ontosight.ai The synthesis of such complex molecules often involves multi-step reaction sequences where this compound provides a key structural motif.

Furthermore, derivatives like 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride (B599025) serve as essential building blocks for synthesizing more intricate organic molecules through various reactions such as oxidation, reduction, and substitution.

Precursor in Material Science and Specialty Chemical Production

The applications of this compound extend beyond the pharmaceutical realm into material science and the production of specialty chemicals. Its derivatives can be used as intermediates in the manufacturing of fine chemicals and polymers. vulcanchem.com For example, carbamate (B1207046) derivatives of aminobutanol (B45853) can be used as plasticizers, stabilizers, and antioxidants in polymers like polyurethane and polyester. chembk.com

The ability to introduce amine and other functional groups into polymer backbones can significantly alter their mechanical and chemical properties. This makes derivatives of this compound valuable in the development of new materials with tailored characteristics. For instance, the incorporation of amine groups can enhance properties such as adhesion and dye-binding capacity.

In the production of specialty chemicals, this compound and its derivatives are used to create compounds for specific, often niche, applications. vulcanchem.com This includes the synthesis of compounds used in agrochemicals and other industrial products. evitachem.com

Research in Heterocyclic Compound Synthesis Involving this compound Moieties

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry, particularly in medicinal chemistry. scribd.comwiley-vch.de this compound moieties can be incorporated into various heterocyclic systems, leading to the formation of novel compounds with potential biological activity.

The synthesis of heterocyclic compounds often involves the reaction of a bifunctional molecule like this compound with other reagents to form a cyclic structure. For example, the amino and keto groups can participate in cyclization reactions to form nitrogen-containing heterocycles. These heterocyclic structures are scaffolds for many known drugs and biologically active compounds. rasayanjournal.co.in

Catalytic Applications and Ligand Design Studies

In the field of catalysis, chiral amines and amino alcohols derived from this compound are pivotal. vulcanchem.com They can be used as ligands in asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral compounds. The nitrogen and oxygen atoms of these molecules can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.

The design of new ligands is a crucial aspect of developing novel and efficient catalytic systems. The structural framework of this compound provides a versatile platform for ligand design. By modifying the substituents on the butanone backbone, researchers can fine-tune the steric and electronic properties of the ligand to optimize its performance in a specific catalytic transformation.

Furthermore, this compound itself can be used as a catalyst in certain reactions, such as redox reactions. chembk.com Its ability to participate in both acid-base and redox chemistry makes it a candidate for various catalytic applications.

Emerging Research Frontiers and Future Perspectives for 4 Aminobutan 2 One

Development of Novel and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign methods for chemical synthesis is a central theme in modern chemistry. For 4-aminobutan-2-one, research is moving beyond traditional methods towards novel routes that emphasize sustainability and atom economy.

A notable example is the autocatalytic conversion of 1-methyl-r-1,t-2-cyclopropanediammonium dibromide into this compound in aqueous buffer solutions. acs.org This reaction proceeds almost quantitatively and is subject to general acid/base catalysis. acs.org The process highlights a sophisticated chemical transformation that forms the target compound from a strained ring system. acs.org

In the realm of biotechnology, sustainable routes are being established through engineered metabolic pathways. This compound has been identified as a key intermediate in the biosynthesis of methyl ethyl ketone (MEK) and 1,3-butanediol (B41344) from renewable feedstocks like glucose. google.comgoogle.com In these pathways, a precursor molecule, 2-amino-4-ketopentanoate (AKP), undergoes decarboxylation catalyzed by an amino acid decarboxylase to yield this compound. google.comgoogle.com This bio-based production method represents a significant step towards sustainable chemical manufacturing, avoiding harsh reagents and conditions typical of traditional organic synthesis.

The primary challenge in handling this compound is its stability; it is often prepared and used in situ or isolated as a more stable salt, such as this compound hydrochloride. sigmaaldrich.comkrackeler.comnih.gov Future research will likely focus on developing robust, continuous-flow processes and improving the efficiency of its generation from bio-based precursors.

Expanding Biocatalytic Applications

Biocatalysis offers a powerful toolkit for selective and efficient chemical synthesis. The role of this compound is expanding as researchers discover and engineer new enzymatic pathways that utilize it as a substrate or intermediate.

Engineered microbial organisms are being designed to produce valuable chemicals via pathways involving this compound. google.com For instance, in engineered E. coli, this compound is a central intermediate in pathways designed to produce MEK. google.com The compound is formed from AKP and subsequently converted to butenone by a deaminase, which is then reduced to MEK. google.com This highlights its role as a key node in complex, multi-enzyme cascades. Another pathway involves the conversion of this compound to 3-oxobutyraldehyde, an intermediate in the synthesis of 1,3-butanediol. google.com

The enzymes involved in these transformations are a major focus of research. Key enzymes include amino acid decarboxylases for its formation and aminotransferases or deaminases for its subsequent conversion. google.comgoogle.com The development of these biocatalytic systems is part of a broader trend in green chemistry, aiming to replace petrochemically derived products with sustainably produced alternatives. mbl.or.krkoreascience.kr The exploration of novel transaminases (TAs) and amine dehydrogenases (AmDHs) from biodiversity is expected to yield new biocatalysts with improved activity and substrate scope, further expanding the potential applications of aminoketones like this compound. mdpi.comfrontiersin.orgresearchgate.net

| Enzyme Class | Specific Enzyme Example | Role in Pathway | Reference |

| Amino Acid Decarboxylase | Diaminopimelate decarboxylase (DDC) | Catalyzes the conversion of 2-amino-4-ketopentanoate (AKP) to this compound. | google.com |

| Deaminase / Ammonia-Lyase | This compound deaminase | Converts this compound to butenone. | google.com |

| Aminotransferase | This compound aminotransferase | Converts this compound to 3-oxobutyraldehyde. | google.com |

Advanced Mechanistic Insights into Biological Interactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and designing new ones. For this compound, detailed mechanistic studies are beginning to shed light on its formation and reactivity.

The autocatalytic conversion of 1-methyl-r-1,t-2-cyclopropanediamine provides a rich example of mechanistic investigation. acs.org The reaction was monitored using proton spectroscopy, revealing that the process is not only autocatalytic but also catalyzed by simple ketones such as acetone (B3395972) and butanone. acs.org This led to the proposal of azomethine ylides as key intermediates in the catalytic cycle. acs.org Such detailed kinetic and mechanistic analysis provides fundamental knowledge that can be used to control and improve the synthesis of this compound.

Furthermore, research into the degradation of other small bioactive molecules provides a blueprint for future mechanistic studies. For example, computational studies on the breakdown of cathinone (B1664624) have shown that it can yield a 3-aminobutanyl-2-one radical, which subsequently forms 3-aminobutan-2-one, an isomer of the target compound. scirp.org Applying similar advanced analytical and computational techniques to this compound could reveal new insights into its stability, reactivity, and potential interactions in biological systems, guiding its application in biocatalysis and synthetic biology.

Computational Design and Predictive Modeling for New Derivatives

Computational tools are becoming indispensable in modern chemical research, enabling the design of new molecules and the optimization of synthetic pathways before extensive laboratory work is undertaken.

A significant application of computational modeling in the context of this compound is in metabolic engineering. google.com Computational frameworks like OptKnock are used to model the complete metabolic network of a microorganism, such as E. coli. google.com This allows researchers to identify optimal gene deletion strategies to force the overproduction of a desired chemical, such as MEK, through pathways involving this compound as an intermediate. google.com This predictive power accelerates the development of efficient cell factories.

Beyond pathway optimization, computational methods hold promise for designing novel derivatives of this compound with specific functionalities. Ligand-based computational design, for instance, uses the structural information of known active molecules to design new ones with similar or improved properties. biointerfaceresearch.com This approach could be used to design derivatives of this compound as potential enzyme inhibitors or chiral building blocks. Predictive modeling can also be used to estimate the biological targets of new molecules based on chemical similarity, which could guide the exploration of new applications for its derivatives. frontiersin.org

| Computational Approach | Application | Relevance to this compound | Reference |

| Metabolic Modeling (e.g., OptKnock) | Suggests gene deletion strategies in microorganisms to optimize production of a target chemical. | Used to design microbial strains that overproduce chemicals like MEK via pathways involving this compound. | google.com |

| Ligand-Based Design | Designs new molecules with desired biological activities based on the structures of known active compounds. | Could be applied to create novel derivatives of this compound for pharmaceutical or chemical applications. | biointerfaceresearch.com |

| Target Prediction Modeling | Predicts the biological targets of molecules based on chemical structure and similarity to known compounds. | Can be used to forecast potential applications for newly designed derivatives of this compound. | frontiersin.org |

Integration into Multidisciplinary Research Platforms

The future of this compound lies in its integration into broader, multidisciplinary research platforms that combine synthetic biology, polymer science, and metabolic engineering.

A prime example is its incorporation into modular polyketide synthase (PKS) platforms. biorxiv.orgbiorxiv.org Researchers have engineered PKS systems in host organisms like Streptomyces to produce a diverse range of valuable chemicals, including diols, hydroxy acids, and amino alcohols. biorxiv.orgbiorxiv.orgescholarship.org In these platforms, this compound is successfully produced via post-PKS transamination, demonstrating its role as a building block within a highly versatile and programmable biosynthetic machine. biorxiv.orgbiorxiv.org This integration allows for the production of a library of compounds from simple starting materials like glucose. escholarship.org

Looking forward, derivatives of this compound could find applications in materials science. The related compound 4-aminobutan-1-ol has been used in the synthesis of non-isocyanate polyurethanes (NIPUs), which are being explored as sustainable alternatives to conventional polyurethanes. mdpi.com This suggests a potential future where derivatives of this compound, produced sustainably through biocatalysis, could serve as monomers for the next generation of green polymers, linking synthetic biology directly to advanced materials development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Aminobutan-2-one, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with reductive amination of 2-butanone using ammonia or ammonium salts under hydrogenation conditions (e.g., catalytic hydrogenation with Pd/C or Raney Ni). Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation or recrystallization in ethanol/water mixtures. Confirm purity using -NMR (look for singlet at δ ~2.1 ppm for the ketone group) and HPLC (≥98% purity threshold). For optimization, vary temperature (40–80°C), pressure (1–3 atm H), and stoichiometry of reagents. Cross-reference synthetic protocols in Reaxys or SciFinder to verify reproducibility .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH (room temperature), 40°C/75% RH (accelerated), and -20°C (control) for 1–6 months. Analyze degradation products monthly using LC-MS (electrospray ionization, positive mode) to detect oxidation byproducts (e.g., imine derivatives). Quantify degradation kinetics via Arrhenius plots. Use inert atmospheres (N) or antioxidant additives (e.g., BHT) to mitigate instability. Document deviations from literature stability profiles .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs like 4-aminobutyric acid?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- IR Spectroscopy : Compare carbonyl stretches (~1700 cm for ketone vs. ~1600 cm for carboxylic acid).

- -NMR : Identify the ketone carbon (~210 ppm) absent in carboxylic acid derivatives.

- HPLC Retention Times : Use a C18 column with 0.1% TFA in water/acetonitrile gradient; this compound typically elutes earlier than 4-aminobutyric acid due to lower polarity. Validate with reference standards .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09, B3LYP/6-31G* basis set) to map energy profiles of competing pathways (e.g., direct amination vs. intermediate enamine formation). Compare activation energies and intermediate stability with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). If contradictions persist, validate with isotopic labeling (-ammonia) to track nitrogen incorporation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。